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molecular formula C12H16ClNO B179410 4-(2-Chloro-5-methylphenoxy)piperidine CAS No. 254883-43-7

4-(2-Chloro-5-methylphenoxy)piperidine

Cat. No. B179410
M. Wt: 225.71 g/mol
InChI Key: MTMIZXIWQUAWTF-UHFFFAOYSA-N
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Patent
US06399629B1

Procedure details

Trifluoroacetic acid (6 mL) was added to a solution of N-tert-butoxycarbonyl-4-(2-chloro-5-methylphenoxy)piperidine (A, 489 mg) in dichloromethane (20 mL) at room temperature. After stirring at room temperature for 30 min, the reaction mixture was evaporated in vacuo. The residue was partitioned between chloroform and saturated sodium hydrogen carbonate. The organic layer was dried over anhydrous sodium sulfate and then concentrated in vacuo to give the titled compound as yellow crystals, which was used in the next reaction without her purification.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
N-tert-butoxycarbonyl-4-(2-chloro-5-methylphenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([O:21][C:22]2[CH:27]=[C:26]([CH3:28])[CH:25]=[CH:24][C:23]=2[Cl:29])[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[Cl:29][C:23]1[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]=1[O:21][CH:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
N-tert-butoxycarbonyl-4-(2-chloro-5-methylphenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=CC(=C1)C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform and saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OC2CCNCC2)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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